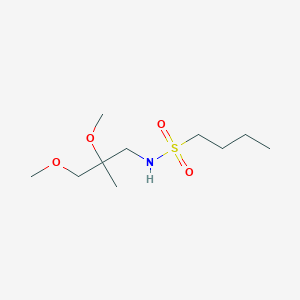

N-(2,3-dimethoxy-2-methylpropyl)butane-1-sulfonamide

Description

N-(2,3-dimethoxy-2-methylpropyl)butane-1-sulfonamide is a sulfonamide derivative characterized by a butane-sulfonamide backbone substituted with a 2,3-dimethoxy-2-methylpropyl group. Sulfonamides are widely studied for their diverse applications, including antimicrobial activity, catalysis, and pharmaceutical relevance due to their ability to act as directing groups in organic synthesis . The methoxy and methyl substituents on the propyl chain likely influence the compound’s electronic properties, solubility, and steric profile, distinguishing it from other sulfonamide analogs.

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO4S/c1-5-6-7-16(12,13)11-8-10(2,15-4)9-14-3/h11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUCYRRGHIMYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC(C)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)butane-1-sulfonamide typically involves the reaction of 2,3-dimethoxy-2-methylpropylamine with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)butane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.

Scientific Research Applications

Medicinal Chemistry

- Antibacterial Properties : Sulfonamides are known for their antibacterial effects. N-(2,3-dimethoxy-2-methylpropyl)butane-1-sulfonamide has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

Biological Research

- Enzyme Inhibition Studies : The compound has been used to study enzyme inhibition mechanisms. It can inhibit carbonic anhydrase, an enzyme essential for maintaining acid-base balance in organisms. The inhibition occurs through the compound binding to the active site of the enzyme .

- Protein Interactions : Its ability to form hydrogen bonds with proteins allows it to disrupt protein-protein interactions, which is critical in understanding various biological pathways.

Industrial Applications

- Catalyst Development : In industrial chemistry, this compound serves as a catalyst in various chemical reactions, enhancing reaction rates and yields .

- Synthesis of Specialty Chemicals : The compound acts as a building block for synthesizing more complex molecules used in pharmaceuticals and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,3-dimethoxy-2-methylpropyl)butane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, altering their structure and function. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-(2,3-dimethoxy-2-methylpropyl)butane-1-sulfonamide and related compounds:

Key Observations:

- Functional Groups: The target compound’s methoxy groups contrast with the hydroxy group in the benzamide derivative and the phosphoryl/ammonium groups in the quaternary sulfonamide .

- Backbone Differences : The butane-sulfonamide backbone differs from benzamide (aromatic) and quaternary ammonium (charged) cores, leading to distinct electronic and steric effects.

Spectroscopic Comparison

Spectroscopic data for sulfonamide derivatives highlight substituent-driven shifts:

- Methoxy vs. Hydroxy : Methoxy groups in the target compound produce distinct 1H/13C NMR signals compared to the hydroxy group in the benzamide derivative, which may exhibit broader peaks due to hydrogen bonding .

- Quaternary Ammonium Effects : The charged ammonium group in compound 8H results in downfield shifts for adjacent protons (e.g., H5 at δ 3.92) .

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)butane-1-sulfonamide is a sulfonamide compound with notable biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and potential applications in various fields.

The synthesis of this compound involves the reaction of 2,3-dimethoxy-2-methylpropylamine with butane-1-sulfonyl chloride. The reaction typically occurs in an organic solvent like dichloromethane, utilizing a base such as triethylamine to neutralize hydrochloric acid produced during the process. Purification is achieved through methods like recrystallization or column chromatography.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its sulfonamide group, which can form hydrogen bonds with proteins. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exerting antibacterial effects .

- Enzyme Inhibition : The sulfonamide moiety competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase.

- Antimicrobial Activity : By inhibiting folate synthesis in bacteria, it prevents DNA replication and cell division.

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

- Antibacterial Activity : It has shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties through dual inhibition of cyclooxygenase (COX) enzymes .

- Cytotoxicity : Research indicates varying cytotoxic effects on human dermal fibroblast cells with specific derivatives showing lower IC50 values .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Longer carbon chain; unique sulfonamide group | Antibacterial; anti-inflammatory; enzyme inhibition |

| N-(2,3-dimethoxy-2-methylpropyl)ethane-1-sulfonamide | Shorter carbon chain | Similar antibacterial properties but less effective |

| N-(2,3-dimethoxy-2-methylpropyl)propane-1-sulfonamide | Intermediate carbon chain | Moderate antibacterial activity |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that derivatives of sulfonamides exhibit pronounced antimicrobial activity when modified with electron-withdrawing groups. This modification enhances their ability to inhibit bacterial growth .

- Anti-inflammatory Potential : Research highlighted the compound's ability to inhibit COX enzymes in vitro, suggesting its potential use as an anti-inflammatory agent. Compounds structurally similar to this compound showed effective results in reducing inflammation in animal models .

- Cytotoxicity Assessment : In vitro testing on human dermal fibroblasts indicated that certain derivatives of this compound have a lower cytotoxic profile compared to traditional sulfonamides, suggesting a favorable safety margin for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.